Mepazine hydrochloride is a chemical compound classified as a phenothiazine derivative, primarily known for its role as a Mucosa-Associated Lymphoid Tissue 1 inhibitor. It is utilized in various scientific applications, particularly in the field of cancer research. The compound is characterized by its ability to penetrate cell membranes, making it effective in inhibiting specific cellular processes without affecting other pathways such as caspase-3 or -8 activities .
Mepazine hydrochloride, with the Chemical Abstracts Service number 738596-90-2, is synthesized from phenothiazine and related compounds. It belongs to the broader class of phenothiazines, which are known for their antipsychotic and antiemetic properties. This compound has garnered attention for its potential therapeutic applications in oncology and immunology .
The synthesis of mepazine hydrochloride involves several steps, typically starting from methyl 4-amino-2-chlorobenzoate. A notable method includes the reaction of this compound with 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent like N,N-diisopropylethylamine. The reaction occurs under nitrogen atmosphere at elevated temperatures (50 °C) for extended periods (16 hours), followed by purification through chromatography techniques .
The detailed synthesis can be summarized as follows:
This method yields mepazine hydrochloride in a relatively high purity, suitable for biological assays .
Mepazine hydrochloride has a complex molecular structure characterized by its phenothiazine core. The empirical formula is , indicating the presence of a hydrochloride salt form. The molecular weight of mepazine hydrochloride is approximately 350.91 g/mol.
The structure can be represented as follows:
Key structural features include:
Mepazine hydrochloride undergoes various chemical reactions typical of phenothiazine derivatives. These include:
These reactions are crucial for modifying the compound to enhance its efficacy or alter its pharmacokinetic properties .
Mepazine hydrochloride primarily acts as an inhibitor of Mucosa-Associated Lymphoid Tissue 1, a protein involved in immune signaling pathways. By inhibiting this protein, mepazine disrupts various cellular processes associated with inflammation and tumor progression.
The mechanism can be summarized as follows:
Research indicates that mepazine may also induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival .
Mepazine hydrochloride exhibits several notable physical properties:
Chemical properties include:
These properties are essential for determining the compound's suitability for various applications in research and pharmaceuticals .
Mepazine hydrochloride has several applications in scientific research:
Mepazine hydrochloride (chemical name: Pecazine hydrochloride; CAS: 2975-36-2) is synthesized through sequential modifications of the phenothiazine heterocyclic core. The primary route involves N-alkylation of phenothiazine using sodium hydride (NaH) as a base in dimethylformamide (DMF), followed by reaction with 2-chloro-N,N-dimethylethylamine to form the tertiary amine backbone [4] [9]. A critical advancement is the introduction of polyethylene glycol (PEG) chains at the nitrogen atom to enhance biocompatibility and solubility. For example, PEG-550 conjugation via ether linkages (Fig. 1A) or ester bonds (Fig. 1B) significantly improves tumor accumulation while reducing systemic toxicity [9].
Table 1: Synthetic Routes for Key Mepazine Intermediates
Intermediate | Reagents/Conditions | Yield | Function |
---|---|---|---|
10H-Phenothiazine alkylation | NaH, DMF, 2-chloro-N,N-dimethylethylamine, 60°C, 12h | 78% | Tertiary amine backbone |
PEG-ether conjugate | Phenothiazine, NaH, PEG-550 tosylate, DMF, 24h RT | 65% | Enhanced solubility |
PEG-ester conjugate | Phenothiazine-acetic acid, PEG-550, DCC/DMAP, DCM | 58% | Biodegradable linkage |
The final step involves salt formation by treating mepazine free base with hydrochloric acid in anhydrous ether, yielding the crystalline hydrochloride salt. This form offers superior stability for pharmaceutical handling compared to the free base [7].
Mepazine contains a chiral center at the carbon adjacent to the phenothiazine nitrogen, resulting in (R)- and (S)-enantiomers. Resolution is achieved via preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns or enzymatic kinetic resolution analogous to ibuprofen ester hydrolysis [3] [10]. The (S)-enantiomer demonstrates 10-fold greater potency against MALT1 (IC₅₀ = 0.42 µM) compared to the (R)-form (IC₅₀ = 4.3 µM) due to optimal binding in MALT1’s allosteric pocket [3] [7]. This stereospecificity arises from differential hydrogen bonding: (S)-mepazine forms a stable interaction with Tyr641 in MALT1’s paracaspase domain, while the (R)-enantiomer exhibits steric clashes that reduce affinity [3].
Table 2: Enantiomeric Comparison of Mepazine
Property | (S)-Mepazine | (R)-Mepazine |
---|---|---|
MALT1 inhibition (IC₅₀) | 0.42 µM (GSTMALT1325-760) | 4.3 µM |
In vivo tumor accumulation | 8.2 µg/g (TME) | 1.1 µg/g (TME) |
Metabolic stability (t1/2) | 3.7h (human microsomes) | 2.1h (human microsomes) |
Structural optimization of mepazine focuses on three regions:
Notably, MI-2 analogues (irreversible MALT1 inhibitors) inform key modifications: para-substitutions on the C5-phenyl ring enhance potency, while meta-substitutions diminish activity. Introduction of electron-donating groups (e.g., -OMe) at this position boosts IC₅₀ by 40% [1].
Table 3: Structure-Activity Relationship of Mepazine Analogues
Modification Site | Analog Structure | MALT1 IC₅₀ (µM) | Effect |
---|---|---|---|
Parent compound | Mepazine | 0.83 | Reference |
C5-phenyl ring | 4‑Methoxy substitution | 0.49 | ↑ Potency |
Triazole core | Imidazole replacement | 0.28 | ↑ Potency, ↓ solubility |
Side chain | PEG-550 conjugate | 0.91 | ↑ Tumor accumulation |
Mepazine hydrochloride (MPT-0308) and mepazine succinate (MPT-0118) are clinically relevant salts with distinct properties:
The succinate form is prioritized for in vivo studies (ClinicalTrials.gov Identifier: NCT04859777) due to its superior tumor penetration, though hydrochloride remains preferred for formulation stability [3] [8].
Table 4: Properties of Mepazine Pharmaceutical Salts
Property | Mepazine Hydrochloride | Mepazine Succinate |
---|---|---|
Aqueous solubility | 144.13 mM (DMSO) | 100 mM (DMSO) |
Tumor concentration (MC38 model) | 6.4 µg/g | 8.2 µg/g |
Storage conditions | 4°C (sealed) | -80°C (desiccated) |
Clinical code | MPT-0308 | MPT-0118 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9